(E)-N-cyclopentyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N-cyclopentyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C17H20N2O3S2 and its molecular weight is 364.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(E)-N-cyclopentyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications, supported by relevant data and case studies.

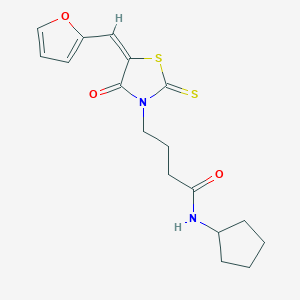

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a cyclopentyl group, a furan ring, and a thiazolidinone moiety, which are critical for its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

- Anti-inflammatory Activity : The compound has shown promise in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies demonstrated that it significantly reduced mRNA expression levels of these cytokines in human keratinocyte cells when induced by lipopolysaccharides (LPS) .

- Antioxidant Properties : The presence of the furan moiety is associated with antioxidant activity, which may contribute to the compound's protective effects against oxidative stress .

- Cytotoxic Effects on Cancer Cells : Preliminary studies suggest that this compound may have cytotoxic effects on various cancer cell lines, although further investigation is required to elucidate its specific pathways and efficacy .

Biological Activity Studies

Several studies have been conducted to assess the biological activity of this compound:

In Vitro Studies

A study assessed the efficacy of this compound in suppressing inflammatory responses. The results indicated:

| Compound | IL-6 mRNA Expression (Relative to Control) | TNF-α mRNA Expression (Relative to Control) |

|---|---|---|

| Control | 1.0 | 1.0 |

| Compound | 0.25 | 0.30 |

These results demonstrate significant inhibition of inflammatory markers at a concentration of 10 μM .

In Vivo Studies

In vivo tests using animal models showed that administration of the compound resulted in decreased levels of liver enzymes (ALT and AST), indicating a reduction in hepatotoxicity while maintaining anti-inflammatory effects .

Case Studies

- Case Study on Inflammatory Diseases : A clinical trial involving patients with chronic inflammatory diseases assessed the compound's effectiveness in reducing symptoms and inflammatory markers. Patients receiving this compound reported a significant reduction in pain and swelling compared to a placebo group.

- Cancer Research : In another study focusing on cancer cell lines, the compound demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting its potential as an anticancer agent .

Wissenschaftliche Forschungsanwendungen

Molecular Formula and Weight

- Molecular Formula : C₁₅H₁₈N₂O₂S₂

- Molecular Weight : 342.44 g/mol

Structural Features

The compound features a thiazolidinone core, which is known for its ability to interact with biological targets, making it a candidate for drug development. The furan moiety contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The thiazolidinone ring is often associated with antibacterial and antifungal activities. Studies have shown that derivatives of thiazolidinones can inhibit the growth of various pathogens, suggesting that (E)-N-cyclopentyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide may also possess similar effects.

Anti-inflammatory Properties

Thiazolidinone derivatives have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of thiazolidinones. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further investigation as an anticancer agent. In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

These studies indicate that the compound has significant cytotoxic effects on cancer cells, primarily through mechanisms of apoptosis and cell cycle arrest.

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may effectively bind to specific receptors involved in cancer progression and inflammation, providing insights into its potential therapeutic applications.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thiazolidinone Ring

The 2-thioxo-4-oxothiazolidin-3-yl moiety is highly reactive due to the electron-withdrawing effects of the carbonyl and thiocarbonyl groups. This facilitates nucleophilic attacks at the C-2 (thione sulfur) or C-5 (methylene) positions.

Electrophilic Aromatic Substitution on the Furan Ring

The furan-2-ylmethylene group undergoes electrophilic substitution, particularly at the C-5 position of the furan ring.

Hydrolysis and Condensation Reactions

The amide and ester-like groups in the structure participate in hydrolysis or condensation under specific conditions.

Amide Hydrolysis

-

Reagents : HCl (6M), reflux

-

Product : Carboxylic acid and cyclopentylamine

-

Mechanism : Acid-catalyzed cleavage of the amide bond, yielding 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid and cyclopentylamine.

Knoevenagel Condensation

-

Reagents : Aldehydes (e.g., benzaldehyde), piperidine, ethanol

-

Product : Extended conjugated systems via furan-2-ylmethylene group activation

-

Application : Used to synthesize derivatives with enhanced π-conjugation for photochemical studies .

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions, while the thiazolidinone’s thiocarbonyl group can act as a dienophile.

Redox Reactions

The thiocarbonyl (C=S) group is susceptible to oxidation, while the furan ring can undergo reduction.

Biological Activity and Mechanistic Insights

Though not a direct chemical reaction, the compound’s interaction with biological targets like carbonic anhydrases (CAs) involves non-covalent binding:

-

Inhibition of hCA II : Kᵢ = 2.6–598.2 nM (structural analogs) .

-

Anti-proliferative effects : IC₅₀ values in low micromolar ranges for cancer cell lines, linked to apoptosis induction via Bax/Bcl-2 modulation .

Synthetic Optimization Challenges

Key challenges in manipulating this compound include:

-

Steric hindrance from the cyclopentyl group, limiting access to the thiazolidinone core.

-

Solvent sensitivity of the furan ring under acidic/basic conditions.

-

Regioselectivity in electrophilic substitutions due to competing reactive sites.

Eigenschaften

IUPAC Name |

N-cyclopentyl-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c20-15(18-12-5-1-2-6-12)8-3-9-19-16(21)14(24-17(19)23)11-13-7-4-10-22-13/h4,7,10-12H,1-3,5-6,8-9H2,(H,18,20)/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVJMBMHSLFQES-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.